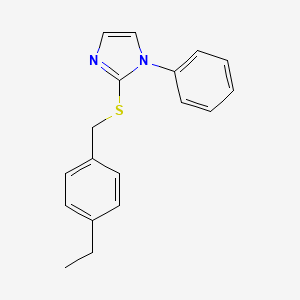

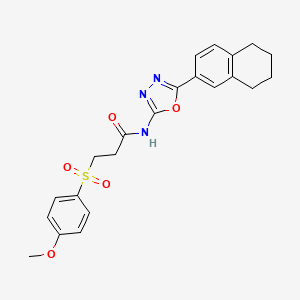

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is part of the imidazole sulfide family, compounds known for their unique chemical structure and properties which have led to investigations into their synthesis, molecular structure, and potential applications. These compounds are of interest due to their versatility in chemical reactions and potential in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of compounds similar to 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves multi-step chemical reactions, starting from basic imidazole derivatives and undergoing various transformations, including sulfonation, alkylation, and coupling reactions. For instance, Khaligh et al. (2019) explored the synthesis of related imidazole-based liquid salts, highlighting the importance of solvent choice and reaction conditions in obtaining desired products (Khaligh et al., 2019).

Wissenschaftliche Forschungsanwendungen

Dual Solvent-Catalytic Efficiency and Synthesis

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide is related to imidazole-based compounds used in chemical syntheses. One study by Khaligh et al. (2019) explored the use of a similar compound, 4-imidazol-1-yl-butane-1-sulfonic acid, as a dual solvent-catalyst for the synthesis of xanthenes. This demonstrates the potential of imidazole derivatives in facilitating complex chemical reactions under mild conditions (Khaligh et al., 2019).

Spectroscopic Characterization and Chemical Reactions

Research by Sathyanarayana and Poojary (2021) focused on another related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Their study involved the spectroscopic characterization and understanding of chemical reactions, which is crucial for comprehending the behavior of similar imidazole compounds in various chemical environments (Sathyanarayana & Poojary, 2021).

Organic Transformations

Imidazole derivatives are also significant in organic transformations. A study by Tickner et al. (2019) demonstrated the use of imidazole-based catalysts for the hydrogenation of vinyl sulfoxides, highlighting the utility of these compounds in diverse organic reactions (Tickner et al., 2019).

Molecular Structure and NMR Analysis

Khaligh et al. (2019) conducted a study that again emphasized the importance of imidazole derivatives in scientific research. They used NMR analysis to identify the molecular structure of a novel sulfo-imidazolium zwitterionic-type salt, demonstrating the complexity and versatility of these compounds in chemical research (Khaligh et al., 2019).

Corrosion Inhibition

A study by Costa et al. (2021) investigated the application of imidazole and its derivatives in corrosion inhibition. This research shows the potential of imidazole compounds, like 4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide, in protecting metals against corrosion, further broadening their application scope (Costa et al., 2021).

Eigenschaften

IUPAC Name |

2-[(4-ethylphenyl)methylsulfanyl]-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-2-15-8-10-16(11-9-15)14-21-18-19-12-13-20(18)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNURSMEOCMLOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CSC2=NC=CN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethylbenzyl 1-phenyl-1H-imidazol-2-yl sulfide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)

![4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2488867.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)

![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)

![2-(methylsulfanyl)-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole hydrochloride](/img/structure/B2488874.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2488876.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)

![4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2488882.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2488888.png)